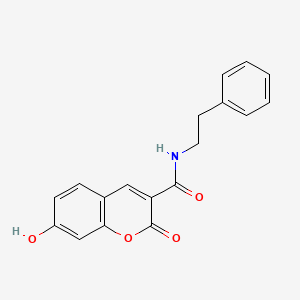

7-hydroxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide

Description

7-Hydroxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is a coumarin-derived compound characterized by a chromene backbone with a 7-hydroxy substituent and a 2-phenylethylamide group at the 3-position. Coumarins are known for their diverse biological activities, including enzyme inhibition, anticancer, and antimicrobial properties . The 2-phenylethylamide moiety contributes to lipophilicity, influencing membrane permeability and pharmacokinetic behavior .

Properties

IUPAC Name |

7-hydroxy-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c20-14-7-6-13-10-15(18(22)23-16(13)11-14)17(21)19-9-8-12-4-2-1-3-5-12/h1-7,10-11,20H,8-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJOXGVVMKIZMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Chromene Skeleton Formation

The 7-hydroxy-2-oxo-2H-chromene core is typically synthesized via Knoevenagel condensation, a method validated across multiple studies . For instance, 2,4-dihydroxybenzaldehyde reacts with dimethyl malonate in methanol under basic catalysis (e.g., piperidine) at 60°C for 48 hours to yield 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester . This reaction proceeds through enolate formation at the active methylene group of dimethyl malonate, followed by nucleophilic attack on the aldehyde carbonyl and subsequent cyclization to form the chromene ring .

Key Reaction Parameters

Carboxylic Acid Activation and Amide Coupling

Conversion of the methyl ester to the corresponding carboxylic acid is achieved via saponification. Subsequent amide bond formation with 2-phenylethylamine requires activation of the carboxylic acid. Studies highlight the use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with N-hydroxysuccinimide (HOSu) or 4-dimethylaminopyridine (DMAP) as coupling agents.

Representative Protocol

-

Saponification: Hydrolysis of the methyl ester using aqueous NaOH (2M) in ethanol at reflux for 4 hours yields 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid .

-

Activation: The carboxylic acid (1 equiv) is treated with EDCl (1.2 equiv) and HOSu (1.1 equiv) in anhydrous DMF at 0°C for 30 minutes.

-

Coupling: Addition of 2-phenylethylamine (1.5 equiv) and stirring at room temperature for 12 hours forms the carboxamide.

Optimization Notes

-

Excess amine (1.5 equiv) ensures complete conversion, minimizing unreacted acid.

-

DMF as a solvent enhances reactant solubility and stabilizes the activated intermediate.

Alternative Route: One-Pot Synthesis via In Situ Activation

Recent advancements propose a one-pot methodology to bypass intermediate isolation. In this approach, the methyl ester undergoes simultaneous saponification and coupling using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling reagent.

Procedure

-

Reagents: Methyl ester (1 equiv), 2-phenylethylamine (1.2 equiv), HATU (1.1 equiv), DIPEA (2 equiv) in DMF.

-

Conditions: Stirring at room temperature for 24 hours.

-

Yield: 78–82%, with reduced purification steps.

Structural Characterization and Validation

Post-synthesis characterization employs spectroscopic techniques:

-

NMR: The ¹H NMR spectrum of the final product shows distinct signals for the phenylethyl group (δ 2.85–2.90 ppm, triplet, CH₂; δ 7.20–7.35 ppm, multiplet, aromatic protons) and the chromene core (δ 6.71–7.74 ppm) .

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 323.1 (M+H⁺).

Challenges and Mitigation Strategies

-

Byproduct Formation: Competing ester hydrolysis or decarboxylation during saponification is minimized by controlled reaction times (≤4 hours) and low temperatures .

-

Amine Oxidation: Use of inert atmospheres (N₂ or Ar) prevents oxidation of the phenylethylamine during coupling.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purification Complexity | Scalability |

|---|---|---|---|

| Stepwise (EDCl/HOSu) | 85–90% | Moderate (Column Chromatography) | High |

| One-Pot (HATU) | 78–82% | Low (Precipitation) | Moderate |

The stepwise method offers higher yields but requires intermediate isolation, whereas the one-pot approach prioritizes efficiency at a slight cost to yield .

Industrial-Scale Considerations

For large-scale production, continuous flow reactors have been proposed to enhance heat and mass transfer during the Knoevenagel step, reducing reaction time from 48 hours to 6 hours . Catalyst recycling (e.g., immobilized piperidine on silica gel) further improves cost-efficiency .

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group undergoes characteristic reactions due to its electrophilic carbonyl carbon and nucleophilic nitrogen:

-

Hydrolysis :

Under acidic or basic conditions, hydrolysis cleaves the amide bond, yielding 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid and 2-phenylethylamine.-

Conditions :

-

Acidic: HCl (6M), reflux, 12–24 hours

-

Basic: NaOH (5%), 80°C, 8 hours

-

-

-

Nucleophilic Substitution :

The amide nitrogen can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides:-

Example: Reaction with acetyl chloride forms N-acetyl derivatives.

-

Hydroxyl Group Reactions

The hydroxyl group at position 7 offers reactivity typical of phenolic groups:

-

Etherification :

Alkylation with alkyl halides (e.g., methyl iodide) forms methoxy derivatives. -

Esterification :

Reacts with acid chlorides or anhydrides to form esters (e.g., acetate derivatives) .

Chromene Ring Reactivity

The conjugated chromene core participates in electrophilic and cycloaddition reactions:

-

Electrophilic Substitution :

Substitution occurs preferentially at position 6 (para to hydroxyl group):-

Nitration : HNO₃/H₂SO₄ yields nitro derivatives.

-

Sulfonation : H₂SO₄ introduces sulfonic acid groups.

-

-

Oxidation :

The oxo group at position 2 can be reduced to a hydroxyl group using NaBH₄, though this is less common due to steric hindrance.

Condensation Reactions

The compound forms Schiff bases and heterocyclic derivatives via condensation:

Coordination Chemistry

The hydroxyl and amide groups act as ligands for metal ions:

-

Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) under alkaline conditions.

-

Applications : Metal complexes are studied for catalytic and antimicrobial properties .

Functionalization via Acylation

The phenylethyl substituent can be modified to introduce new functional groups:

-

Acylation : Reacts with acetic anhydride to form acetylated derivatives.

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids extends conjugation.

Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Research has indicated that 7-hydroxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

- Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound effectively reduced tumor growth in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .

Antioxidant Properties

The antioxidant activity of this compound has been well-documented. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

- Research Findings : In vitro assays have shown that this compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .

- Implications : Its antioxidant capacity suggests potential applications in preventing oxidative damage in conditions such as Alzheimer's disease and Parkinson's disease.

Neuroprotective Effects

The neuroprotective effects of this compound are under investigation, particularly regarding its ability to mitigate neuroinflammation and neuronal apoptosis.

- Experimental Evidence : Animal studies have indicated that treatment with this compound results in improved cognitive function and reduced markers of neuroinflammation .

- Potential Applications : These findings support further exploration into its use for treating neurodegenerative diseases.

Antimicrobial Activity

Emerging research suggests that this compound possesses antimicrobial properties against a range of pathogens.

- Study Results : In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxyl groups | Increase solubility and bioavailability |

| Carboxamide group | Enhances binding affinity to target proteins |

| Phenethyl substitution | Modulates lipophilicity and improves cellular uptake |

Mechanism of Action

The mechanism of action of 7-hydroxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Trifluoromethyl-Substituted Derivatives

Compounds such as 7-hydroxy-2-oxo-N-(2/3/4-(trifluoromethyl)benzyl)-2H-chromene-3-carboxamide (15–17) differ in the position of the trifluoromethyl (CF₃) group on the benzyl ring. The CF₃ group is electron-withdrawing, which may enhance metabolic stability and target affinity compared to the 2-phenylethyl group in the target compound. For example, compound 17 (4-CF₃ substitution) showed superior carbonic anhydrase IX/XII inhibition, suggesting that electronic and steric effects of substituents critically modulate enzyme interactions.

Methoxy/Ethoxy-Substituted Analogues

- 7-Methoxy-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide replaces the hydroxy group with methoxy, reducing hydrogen-bond donor capacity.

- 7-Ethoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide introduces ethoxy and methoxy groups, further altering electronic properties. Ethoxy groups may prolong metabolic half-life due to slower oxidative degradation compared to hydroxy or methoxy groups.

Heteroaromatic Substitutions

N-(2-Furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide replaces the phenyl group with a furan ring. The furan’s oxygen atom introduces polarity and hydrogen-bond acceptor capacity, which could enhance solubility but reduce membrane permeability relative to the phenethyl group.

Enzymatic Inhibition Profiles

- MAO Inhibition: Derivatives like N-(p-tolyl)-7-diethylamino-2-oxo-2H-chromene-3-carboxamide exhibit selective MAO-B inhibition (IC₅₀ = 0.12 μM) due to the electron-donating diethylamino group, which stabilizes charge-transfer interactions. In contrast, the target compound’s 7-hydroxy group may favor MAO-A inhibition via hydrogen bonding with flavin adenine dinucleotide (FAD) cofactors .

- Carbonic Anhydrase (CA) Inhibition: Compound 17 (4-CF₃ substitution) showed IC₅₀ = 8.2 nM against CA XII, outperforming non-CF₃ analogues. The 2-phenylethyl group in the target compound may sterically hinder binding to CA isoforms, reducing potency compared to smaller substituents .

Physicochemical Properties

Key Observations :

- The 2-phenylethyl group increases logP by ~0.5 units compared to furylmethyl derivatives, favoring lipid solubility.

- Hydroxy groups enhance aqueous solubility but reduce metabolic stability due to Phase II conjugation pathways.

Biological Activity

7-Hydroxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. The unique structure, featuring both hydroxy and phenylethyl groups, contributes to its distinct biological properties.

The molecular formula of this compound is with a molecular weight of approximately 305.34 g/mol. Its structure allows for various modifications, enhancing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or modulator, influencing pathways involved in inflammation and cancer progression. The exact mechanisms are still under investigation, but preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its cytotoxic effects on various cancer cell lines, demonstrating IC50 values ranging from 18.97 μM to 32.01 μM over different time intervals . The compound's mechanism appears to involve the induction of DNA damage and cell cycle arrest in the G0/G1 phase, leading to apoptosis .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. It was found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting that it could be beneficial in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-hydroxy-2H-chromene-3-carboxamide | Lacks phenylethyl group | Lower anticancer activity |

| 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide | Lacks hydroxy group | Reduced reactivity and interaction |

| 7-hydroxy-2-oxo-2H-chromene-3-carboxamide | Lacks phenylethyl group | Different chemical and biological properties |

The presence of both hydroxy and phenylethyl groups in this compound enhances its lipophilicity and cellular uptake, differentiating it from similar compounds.

Case Studies

- Cytotoxicity in Prostate Cancer Cells : A study focused on the effects of this compound on PC3 prostate cancer cells demonstrated a significant reduction in cell viability after treatment with varying concentrations over 72 hours . The findings indicated that the compound could serve as a potential therapeutic agent against prostate cancer.

- Inhibition of Lipoxygenases : Another investigation explored the role of this compound as an inhibitor of lipoxygenases (LOXs), which are implicated in carcinogenesis. The results showed that it effectively inhibited LOX activity, suggesting a mechanism through which it may exert its anticancer effects .

Q & A

Q. What are the standard synthetic routes for 7-hydroxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide?

The synthesis typically involves coupling 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with 2-phenylethylamine. A base such as potassium carbonate is used for deprotonation in anhydrous DMF, followed by purification via flash column chromatography (silica gel) and recrystallization (e.g., acetone) to obtain high-purity crystals . Key steps include:

- Reaction optimization : Maintaining anhydrous conditions to prevent hydrolysis.

- Purification : Sequential use of chromatography and recrystallization to isolate the product.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Characterization involves:

- 1H/13C NMR : To confirm proton and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at ~160–170 ppm) .

- Single-crystal X-ray diffraction : Resolves spatial arrangement, confirming lactone ring geometry and hydrogen-bonding interactions .

- HRMS : Validates molecular weight (e.g., theoretical vs. observed m/z) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Advanced optimization strategies include:

- Factorial design experiments : Varying parameters (temperature, solvent ratio, base strength) to identify critical factors .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1–2h) while maintaining yield .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for regioselective coupling .

Table 1 : Example optimization results using DMF vs. THF as solvent:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80 | 78 | 99 |

| THF | 60 | 45 | 85 |

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected shifts in NMR)?

Contradictions may arise from tautomerism or solvent effects. Mitigation strategies:

- Multi-solvent NMR analysis : Compare spectra in CDCl3 vs. DMSO-d6 to detect solvent-induced shifts .

- DFT calculations : Predict NMR chemical shifts using software like Gaussian to validate experimental data .

- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) affecting peak splitting .

Q. What computational approaches are used to design derivatives with enhanced bioactivity?

Advanced methodologies include:

- Molecular docking : Screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

- Reaction path prediction : ICReDD’s quantum chemical calculations to propose energetically favorable synthetic routes .

Figure 1 : Hypothetical QSAR model showing increased anti-inflammatory activity with –NO2 substitution at the C7 position.

Data Contradiction Analysis

Case Study : Discrepancies in melting points reported for recrystallized products.

- Root cause : Polymorphism or solvent retention.

- Resolution :

- Perform DSC/TGA to assess thermal stability and solvent content .

- Compare PXRD patterns of batches to identify polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.